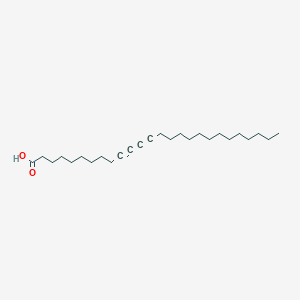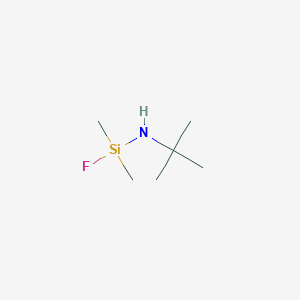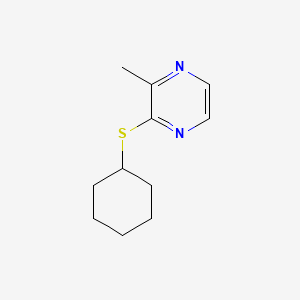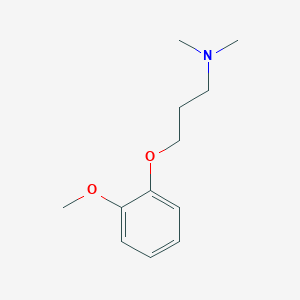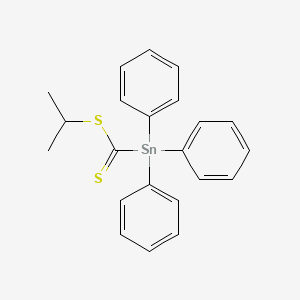
Propan-2-yl triphenylstannanecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl triphenylstannanecarbodithioate is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with potassium propan-2-yl dithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl triphenylstannanecarbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol or disulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Applications De Recherche Scientifique
Propan-2-yl triphenylstannanecarbodithioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of propan-2-yl triphenylstannanecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. It can also interact with cellular membranes and enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Propan-2-yl triphenylstannanecarbodithioate can be compared with other similar organotin compounds, such as:
Triphenyltin chloride: A precursor in the synthesis of this compound.
Propan-2-yl triphenylstannane: A related compound with similar chemical properties.
Triphenylstannyl dithiocarbamates: Compounds with similar dithiocarbamate functional groups.
Propriétés
Numéro CAS |
79634-84-7 |
|---|---|
Formule moléculaire |
C22H22S2Sn |
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
propan-2-yl triphenylstannylmethanedithioate |
InChI |
InChI=1S/3C6H5.C4H7S2.Sn/c3*1-2-4-6-5-3-1;1-4(2)6-3-5;/h3*1-5H;4H,1-2H3; |
Clé InChI |
ZOABODYBUILKFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


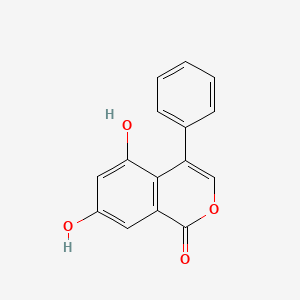
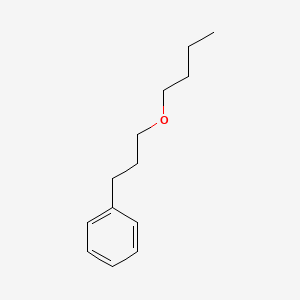

![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
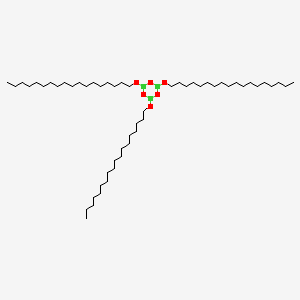
![{[(But-3-en-2-yl)sulfanyl]methyl}benzene](/img/structure/B14445463.png)
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
